5-Chloro-2-hydroxy-N-[2-nitro-4-(trifluoromethoxy)phenyl]benzamide
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Overview
Description
5-Chloro-2-hydroxy-N-[2-nitro-4-(trifluoromethoxy)phenyl]benzamide is a complex organic compound with a unique structure that includes a chloro, hydroxy, nitro, and trifluoromethoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-[2-nitro-4-(trifluoromethoxy)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-5-chlorobenzohydrazide with 2-nitro-4-(trifluoromethoxy)benzaldehyde in the presence of a suitable catalyst . The reaction is usually carried out in a solvent such as methanol at room temperature for a specified duration .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-N-[2-nitro-4-(trifluoromethoxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-hydroxy-N-[2-nitro-4-(trifluoromethoxy)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique functional groups.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-N-[2-nitro-4-(trifluoromethoxy)phenyl]benzamide is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its functional groups. The nitro and trifluoromethoxy groups may play a role in modulating the compound’s activity by affecting its electronic properties and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-hydroxy-N-[2-methyl-4-(trifluoromethoxy)phenyl]benzamide
- 5-Chloro-2-hydroxy-N-[2-hydroxy-4-methoxybenzylidene]benzohydrazide
Uniqueness
5-Chloro-2-hydroxy-N-[2-nitro-4-(trifluoromethoxy)phenyl]benzamide is unique due to the presence of both nitro and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.
Properties
CAS No. |
634902-70-8 |
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Molecular Formula |
C14H8ClF3N2O5 |
Molecular Weight |
376.67 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[2-nitro-4-(trifluoromethoxy)phenyl]benzamide |
InChI |
InChI=1S/C14H8ClF3N2O5/c15-7-1-4-12(21)9(5-7)13(22)19-10-3-2-8(25-14(16,17)18)6-11(10)20(23)24/h1-6,21H,(H,19,22) |
InChI Key |
PFGKBZPYHJRCSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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